molecular formula C21H21BrN2O7S B2458600 methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 892361-60-3

methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2458600
CAS No.: 892361-60-3
M. Wt: 525.37
InChI Key: VDUINWNVJQEQIW-UHFFFAOYSA-N
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Description

methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromophenyl sulfonyl group, a dimethoxyphenyl group, and a tetrahydropyrimidine core

Properties

IUPAC Name

methyl 6-[(4-bromophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O7S/c1-29-16-9-4-12(10-17(16)30-2)19-18(20(25)31-3)15(23-21(26)24-19)11-32(27,28)14-7-5-13(22)6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUINWNVJQEQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the tetrahydropyrimidine core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the tetrahydropyrimidine core with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering downstream effects that influence cellular behavior.

Comparison with Similar Compounds

methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    Methyl 6-(((4-methylphenyl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a methyl group instead of a bromine atom, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

The compound methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C19H20BrN2O5S
  • CAS Number : 299404-81-2
  • Molecular Weight : 463.34 g/mol

The compound features a tetrahydropyrimidine core with various substituents that contribute to its biological properties. The presence of the bromobenzenesulfonyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit significant antitumor properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

In studies involving related compounds, such as 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , it was found that these compounds effectively reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown that tetrahydropyrimidine derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Anti-inflammatory activity is another critical aspect of this compound's biological profile. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .

Antioxidant Activity

Some studies have evaluated the antioxidant potential of related tetrahydropyrimidines. The presence of reactive oxygen species (ROS) scavenging ability has been documented, suggesting that these compounds can mitigate oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis; inhibits angiogenesis
AntimicrobialDisrupts cell membranes; inhibits metabolism
Anti-inflammatoryInhibits cytokine production
AntioxidantScavenges reactive oxygen species

Case Study: Antitumor Activity Evaluation

In a study published in 2014, a series of Biginelli-type pyrimidines were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives significantly inhibited the growth of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

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